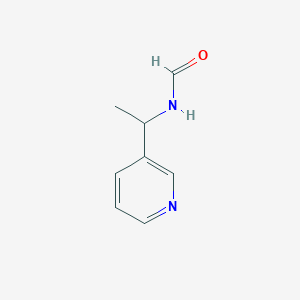

N-(1-吡啶-3-基乙基)甲酰胺

描述

“N-(1-pyridin-3-ylethyl)formamide” is a chemical compound with the CAS number 21131-85-1 . It is used in scientific research and has diverse applications, ranging from pharmaceutical studies to the synthesis of complex molecules.

Synthesis Analysis

The synthesis of “N-(1-pyridin-3-ylethyl)formamide” and similar compounds often involves transamidation, a process that forms amide bonds . This process is typically classified into two categories based on amide activation: activated amide and unactivated amide .Molecular Structure Analysis

The molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is similar to that of formamide, a reagent that is an ionizing solvent in aqueous buffers and is widely utilized in biochemistry and molecular biology .Chemical Reactions Analysis

The chemical reactions involving “N-(1-pyridin-3-ylethyl)formamide” are typically catalyzed reactions. For instance, formamide catalyzed activation of carboxylic acids has been reported, which is a versatile and cost-efficient method for amidation and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-pyridin-3-ylethyl)formamide” are not explicitly mentioned in the search results .科学研究应用

Application in Green Chemistry

Specific Scientific Field

Green Chemistry

Comprehensive and Detailed Summary of the Application

“N-(1-pyridin-3-ylethyl)formamide” is used in the synthesis of isocyanides, a diverse class of chemical compounds distinguished by the presence of a terminal isocyano functional group . This reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes .

Thorough Summary of the Results or Outcomes Obtained

The method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides, excellent purity, increased safety, and minimal reaction waste . The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods .

Application in Biotechnology

Specific Scientific Field

Biotechnology

Comprehensive and Detailed Summary of the Application

“N-(1-pyridin-3-ylethyl)formamide” is used as an innovative nitrogen source in biotechnological production processes . It supports growth and production in these processes and can safeguard cultivation systems against contamination in non-sterile conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The utilization of formamide is achieved through metabolic engineering . It can also be combined with formate or CO2 assimilation pathways .

Thorough Summary of the Results or Outcomes Obtained

Formamide’s enriched nitrogen content and comparatively limited energy content make it more suitable as a co-substrate . Its use as a sole source of carbon for biomass and bio-production is limited .

Application in Fluorescence in Situ Hybridization (FISH)

Specific Scientific Field

Molecular Biology

Comprehensive and Detailed Summary of the Application

“N-(1-pyridin-3-ylethyl)formamide” is used in protocols such as Fluorescence in Situ Hybridization (FISH) where it is desirable to relax mRNA secondary structures .

Detailed Description of the Methods of Application or Experimental Procedures

In FISH, formamide is used to denature DNA, allowing the probe to hybridize to the target sequence .

Thorough Summary of the Results or Outcomes Obtained

The use of formamide in FISH allows for the visualization of specific features in RNA or DNA throughout the cell .

安全和危害

属性

IUPAC Name |

N-(1-pyridin-3-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPFWHGVDOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378036 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-3-ylethyl)formamide | |

CAS RN |

21131-85-1 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

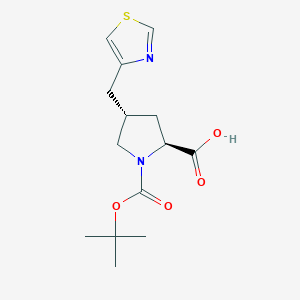

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

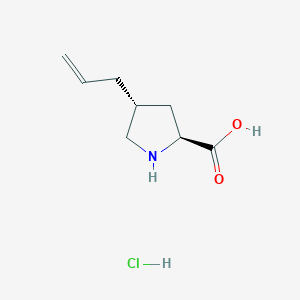

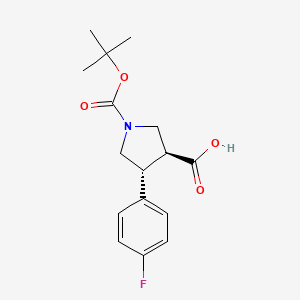

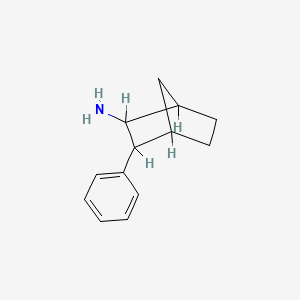

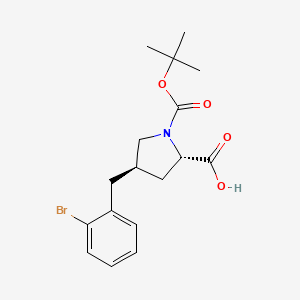

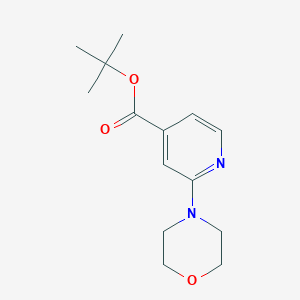

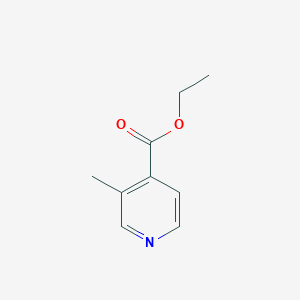

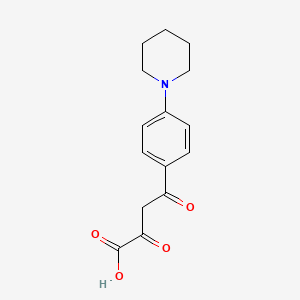

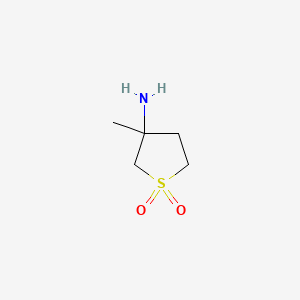

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。